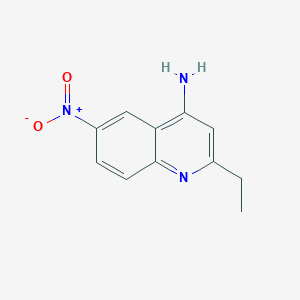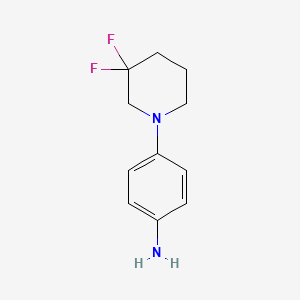![molecular formula C13H18BrNO2 B1429741 Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate CAS No. 1218613-28-5](/img/structure/B1429741.png)
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
Descripción general
Descripción
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate is an organic compound that belongs to the class of esters It features a bromophenyl group, an isopropylamino group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate typically involves the following steps:
Starting Materials: 4-bromobenzaldehyde, isopropylamine, and ethyl bromoacetate.
Step 1: Formation of Schiff base by reacting 4-bromobenzaldehyde with isopropylamine under reflux conditions.
Step 2: Reduction of the Schiff base to form the corresponding amine.
Step 3: Alkylation of the amine with ethyl bromoacetate to form the final product.
Industrial Production Methods
Industrial production methods might involve similar steps but on a larger scale with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical drugs.
Industry: Applications in the production of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting cellular pathways. The bromophenyl group could play a role in binding to target proteins, while the ester group might influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate
- Ethyl 2-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetate
- Ethyl 2-(4-methylphenyl)-2-[(propan-2-yl)amino]acetate
Uniqueness
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.
Propiedades
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-(propan-2-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-4-17-13(16)12(15-9(2)3)10-5-7-11(14)8-6-10/h5-9,12,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOANJXXAAASEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


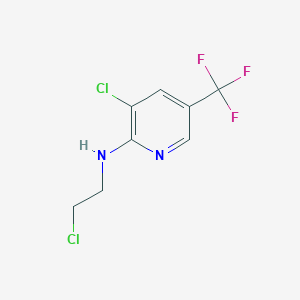
![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)
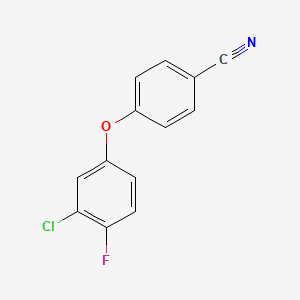

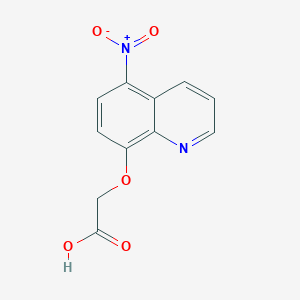
![(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine](/img/structure/B1429665.png)
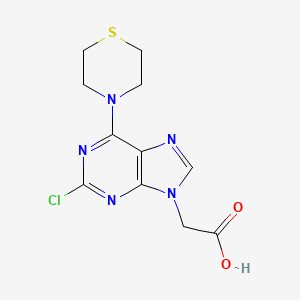
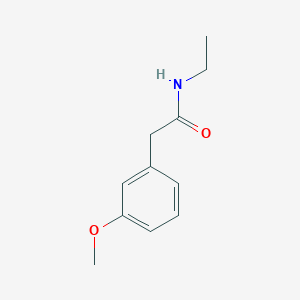

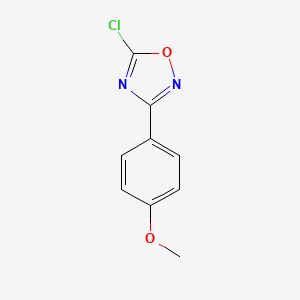

![[10]Cycloparaphenylene](/img/structure/B1429677.png)
